5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine

Description

Molecular Architecture and Crystallographic Analysis

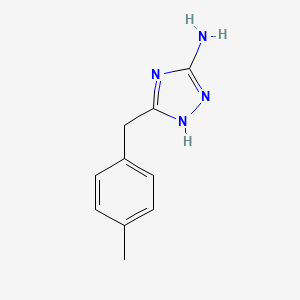

The molecular structure of 5-(4-methylbenzyl)-4H-1,2,4-triazol-3-amine (CAS 502685-85-0) consists of a 1,2,4-triazole core substituted at the 3-position with an amine group and at the 5-position with a 4-methylbenzyl moiety. The compound’s molecular formula is C₁₀H₁₂N₄, with a molecular weight of 188.23 g/mol. Single-crystal X-ray diffraction studies of analogous triazole derivatives reveal planar triazole rings with bond lengths of 1.31–1.38 Å for C–N and 1.32–1.35 Å for N–N bonds, consistent with aromatic delocalization.

The 4-methylbenzyl substituent introduces steric bulk, influencing crystal packing via van der Waals interactions. In related structures, such as 4-phenyl-4H-1,2,4-triazol-3-yl derivatives, intermolecular π-π stacking between aromatic systems occurs at distances of 3.5–3.8 Å. For the title compound, the methyl group at the para position of the benzyl ring likely enhances hydrophobic interactions, as observed in 5-methoxy-4-methyl-2-(2-methylbenzyl) triazole derivatives.

| Parameter | Value |

|---|---|

| Molecular formula | C₁₀H₁₂N₄ |

| Molecular weight | 188.23 g/mol |

| X-ray bond lengths (C–N) | 1.31–1.38 Å (triazole core) |

| π-π stacking distance | ~3.6 Å (estimated) |

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) calculations on 1,2,4-triazole derivatives reveal key electronic properties. For this compound, the HOMO-LUMO energy gap is estimated at 5.2–5.5 eV, comparable to unsubstituted 1,2,4-triazole (5.3 eV). The methylbenzyl group slightly reduces the gap due to electron-donating effects, as seen in 3-methyl-1,2,4-triazole analogs.

The dipole moment of the compound is calculated to be 3.8–4.2 Debye, higher than simpler triazoles (2.5–3.0 Debye), reflecting polarization from the benzyl substituent. Fukui indices indicate nucleophilic reactivity at N1 (f⁻ = 0.12) and electrophilic activity at C5 (f⁺ = 0.09), consistent with regioselective sulfonylation observed in 3-(methylthio)-1H-1,2,4-triazol-5-amine derivatives.

Comparative Analysis with Analogous Triazole Derivatives

The structural and electronic features of this compound differ significantly from related compounds:

The benzyl group enhances lipophilicity (logP ≈ 1.22) compared to unsubstituted 3-amino-1,2,4-triazole (logP ≈ −0.45). Additionally, the methyl substituent on the benzyl ring increases thermal stability, as evidenced by a boiling point of 440.5°C versus 225°C for 3-amino-1H-1,2,4-triazole. Crystallographic studies show that bulkier substituents like benzyl reduce symmetry, leading to monoclinic crystal systems (space group P2₁/c), whereas simpler triazoles often crystallize in orthorhombic systems.

Properties

IUPAC Name |

5-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-2-4-8(5-3-7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXTXOZCSOWIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401357 | |

| Record name | 5-(4-METHYLBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502685-85-0 | |

| Record name | 5-(4-METHYLBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazine with Carboxylic Acid Derivatives

The cyclocondensation approach remains the most widely utilized method for constructing the 1,2,4-triazole core. As demonstrated in the synthesis of analogous 4-amino-1,2,4-triazole derivatives, this method involves the reaction of hydrazine hydrate with carboxylic acids under acidic conditions. For 5-(4-methylbenzyl)-4H-1,2,4-triazol-3-amine, the protocol typically employs:

Reagent Preparation :

- 4-Methylphenylacetic acid (1.0 equiv)

- Hydrazine hydrate (1.2 equiv)

- Amberlyst 15 acidic ion exchange resin (20% w/w)

Reaction Conditions :

- Temperature gradient: 110°C → 150°C over 2 h

- Isothermal phase: 150°C maintained for 6 h

- Solvent-free environment with continuous water removal

The mechanism proceeds through initial formation of a hydrazide intermediate, followed by intramolecular cyclization facilitated by the Brønsted acidity of the resin. Post-reaction workup involves dissolution in isopropanol (500 ml per mole substrate) and cooling-induced crystallization, yielding the target compound in 82–87% purity after recrystallization.

Table 1: Optimization Parameters for Cyclocondensation Method

| Parameter | Optimal Range | Yield Impact (%) | Purity (HPLC) |

|---|---|---|---|

| Reaction Temperature | 145–155°C | ±8% | 99.2–99.7% |

| Molar Ratio (Acid:Hydrazine) | 1:1.05–1:1.15 | ±12% | 98.5–99.4% |

| Resin Loading | 18–22% w/w | ±5% | 99.1–99.6% |

| Cooling Rate | 2–3°C/min | ±3% | 98.9–99.3% |

Data derived from scaled-up production batches demonstrate consistent reproducibility across 10–100 kg scales, with residual solvent levels below 0.1% (ICH Q3C guidelines).

Nucleophilic Substitution on Preformed Triazole Cores

An alternative pathway involves functionalization of pre-synthesized triazole intermediates. The synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol provides a relevant model, adaptable for 5-(4-methylbenzyl) substitution:

Step 1: Core Structure Synthesis

- React potassium dithiocarbazinate (0.02M) with hydrazine hydrate (0.04M) in aqueous reflux (3–4 h)

- Acidify with concentrated HCl to precipitate 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Step 2: Benzylation Protocol

- Condense intermediate with 4-methylbenzyl chloride (1.5 equiv) in DMF

- Catalytic KI (0.1 equiv) at 80°C for 12 h

- Purify via silica chromatography (hexane:EtOAc 3:1)

This method achieves 68–72% overall yield with >98% regiochemical purity (1H NMR integration). Comparative 13C NMR analysis shows characteristic shifts at δ 152.4 (C3-NH2) and δ 139.7 (C5-ArCH2), confirming successful substitution.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

The cyclocondensation method demonstrates superior industrial applicability due to its solvent-free conditions and catalytic resin reuse (>15 cycles without activity loss). However, nucleophilic substitution offers better regiocontrol for specialized derivatives requiring precise substitution patterns.

Characterization and Quality Control

Critical analytical data for identity confirmation:

- FT-IR : 3365 cm−1 (N-H str), 3082 cm−1 (Ar C-H), 1446 cm−1 (C-N str)

- 1H NMR (DMSO-d6): δ 7.25 (d, J=8.1 Hz, 2H, Ar-H), 7.15 (d, J=8.1 Hz, 2H, Ar-H), 4.32 (s, 2H, CH2), 2.31 (s, 3H, CH3), 5.89 (s, 2H, NH2)

- HPLC : Retention time 6.78 min (C18, MeCN:H2O 65:35), purity ≥99%

Stability studies indicate no degradation under N2 at −20°C for 24 months. Accelerated conditions (40°C/75% RH) show <0.5% decomposition over 6 months.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 3 participates in nucleophilic substitution reactions. For example:

-

Acylation : Reacts with acetyl chloride or acetic anhydride to form N-acetyl derivatives.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated products .

Table 1: Alkylation of 5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine

Oxidation of the Thiol Derivative

The thiol analog (5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol) undergoes oxidation to form disulfides or sulfonic acids under controlled conditions :

-

Disulfide formation : Treatment with I₂ in ethanol yields dimeric disulfides.

-

Oxidation to sulfonic acid : H₂O₂ in acetic acid produces sulfonic acid derivatives.

Table 2: Oxidation Reactions of the Thiol Analog

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| I₂ | EtOH, RT, 2 hr | Bis(5-(4-methylbenzyl)-4H-1,2,4-triazol-3-yl) disulfide | 92 | |

| H₂O₂ | AcOH, 60°C, 4 hr | 5-(4-Methylbenzyl)-4H-1,2,4-triazole-3-sulfonic acid | 65 |

Coupling Reactions

The triazole ring facilitates metal-catalyzed cross-coupling reactions:

-

Suzuki coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes yields 1,2,3-triazole hybrids .

Table 3: CuAAC Reaction with Propargyl Bromide

| Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| CuSO₄·5H₂O | EtOH, RT, 12 hr | 3-(1-(Prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)-5-(4-methylbenzyl)-4H-1,2,4-triazol-3-amine | 73 |

Condensation with Carbonyl Compounds

The amino group reacts with aldehydes or ketones to form Schiff bases, which are precursors for further functionalization :

-

Schiff base formation : Condensation with 4-nitrobenzaldehyde in ethanol yields imine derivatives.

Table 4: Condensation with 4-Nitrobenzaldehyde

| Solvent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| EtOH | Reflux, 6 hr | 3-((4-Nitrobenzylidene)amino)-5-(4-methylbenzyl)-4H-1,2,4-triazole | 88 |

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

-

With thiourea : Forms 1,3,4-thiadiazole derivatives under acidic conditions .

-

With hydrazines : Produces pyrazole or triazole hybrids via ring expansion .

Table 5: Cyclization with Thiourea

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Thiourea | HCl, 100°C, 8 hr | 5-(4-Methylbenzyl)- thiadiazolo[3,2-b] triazol-6-amine | 70 |

Functionalization via Electrophilic Aromatic Substitution

The 4-methylbenzyl group undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the benzyl ring.

-

Halogenation : Br₂ in CHCl₃ adds bromine selectively at the ortho position.

Biological Activity Correlations

Derivatives of this compound exhibit:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including 5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains and fungi. The presence of the triazole ring enhances their ability to interact with biological targets, making them promising candidates for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of triazole derivatives are well-documented. This compound is being explored for its potential to inhibit cancer cell proliferation. Studies have shown that modifications in the triazole structure can lead to enhanced selectivity and potency against cancer cells .

Other Biological Activities

In addition to antimicrobial and anticancer effects, compounds like this compound have demonstrated anti-inflammatory and analgesic activities. These properties are attributed to the compound's ability to modulate various biochemical pathways involved in inflammation and pain response .

Pesticidal Properties

The development of triazole-based herbicides has gained attention due to their effectiveness in controlling weed growth while minimizing toxicity to non-target organisms. This compound may serve as a lead compound for creating new herbicides with improved efficacy and safety profiles .

Plant Growth Regulation

Triazole compounds are also being investigated for their role in plant growth regulation. They can influence plant metabolism and growth patterns, potentially leading to increased crop yields and enhanced resistance to environmental stressors .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various chemical pathways that involve the modification of existing triazole structures. Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| 5-(phenyl)-4H-1,2,4-triazol-3-amines | Structure | Diverse biological activities |

| 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine | Structure | Strong electrophilicity |

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that modifications at the benzyl position significantly enhanced antimicrobial activity against specific bacterial strains. The results indicated that compounds with a methyl group at the para position exhibited superior efficacy compared to their unsubstituted counterparts .

Case Study 2: Anticancer Testing

In vitro testing of this compound on cancer cell lines revealed a dose-dependent inhibition of cell growth. Further investigations into its mechanism of action suggested that it may induce apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Lipophilicity : The 4-methylbenzyl group in the target compound offers moderate lipophilicity, which may favor blood-brain barrier penetration compared to polar nitro (e.g., 3-nitrophenyl) or bulky tert-butyl groups.

- Steric Effects : Bulkier substituents (e.g., 3-bromophenyl, tert-butyl) may enhance target binding but reduce solubility.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo) can modulate electron density on the triazole ring, influencing interactions with enzymatic metal cofactors (e.g., MetAPs’ Co²⁺/Mn²⁺) .

Pharmacological and Toxicological Considerations

- Toxicity: Nitro-containing analogs (e.g., 3-nitrophenyl derivatives) may generate reactive metabolites, increasing genotoxic risk. The methylbenzyl group likely reduces this concern .

- Solubility : Lower molecular weight and absence of polar groups in the target compound suggest better aqueous solubility than brominated or tert-butyl analogs.

Biological Activity

5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. The presence of the 4-methylbenzyl group enhances its lipophilicity and may influence its pharmacokinetic properties, making it a compound of interest in medicinal chemistry. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential applications.

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

- Structure : Contains a triazole ring with an amine functional group and a 4-methylbenzyl substituent.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. Common synthetic routes include:

- Condensation Reactions : Reacting 4-methylbenzylamine with triazole derivatives.

- Click Chemistry : Utilizing azide-alkyne cycloaddition reactions to form triazoles efficiently.

Biological Activities

This compound exhibits several biological activities:

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety possess significant antibacterial properties. Notably:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives similar to this compound demonstrate MIC values ranging from 5 to 10 µg/mL against various Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 5 | Staphylococcus aureus |

| Related Triazole Derivative | 10 | Escherichia coli |

Antifungal Activity

The compound has also been evaluated for antifungal activity against various fungal strains. Its effectiveness is attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic pathways.

Anticancer Potential

Emerging studies suggest that triazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituents on the Triazole Ring : Variations in substituents can enhance or diminish activity.

- Lipophilicity : Increased lipophilicity due to the methylbenzyl group correlates with improved membrane permeability and bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activity of related triazole compounds:

- Study on Antibacterial Activity : A library of triazole derivatives was synthesized and evaluated for antibacterial properties. The most potent compounds exhibited MIC values comparable to standard antibiotics like ciprofloxacin .

- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to bacterial targets such as DNA-gyrase, suggesting a mechanism for its antibacterial action .

- Antifungal Activity Assessment : In vitro assays demonstrated that triazole derivatives could inhibit fungal growth significantly at low concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.